Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chemical compound with significant implications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 303.25 g/mol. This compound is classified as a pyrrolidine derivative, which is known for its diverse applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various suppliers specializing in chemical reagents, such as EvitaChem and VWR. It falls under the category of bioactive reagents and building blocks, often utilized in the synthesis of pharmaceuticals and agrochemicals. The compound is generally used for non-human research purposes only and is not intended for therapeutic or veterinary applications .
The synthesis of Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride typically involves several key steps:
Detailed retrosynthesis analysis can be performed using AI-powered tools that predict feasible synthetic routes based on a database of known chemical reactions .
The molecular structure of Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can be represented in various formats:
InChI=1S/C13H14F3NO3/c1-22-12(19)9-5-8(6-17-9)23-11-3-2-7(13(14,15)16)4-10(11)18(20)21;/h2-4,8-9,17H,5-6H2,1H3;1H/t8-,9-;/m0./s1
CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl
The stereochemistry at the pyrrolidine ring is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific biological targets. It is hypothesized to act primarily through modulation of neurotransmitter systems or enzymatic pathways relevant to its pharmacological effects. Detailed studies are required to elucidate its precise mechanisms at the molecular level.
Relevant data about these properties can help researchers assess the compound's suitability for various applications.
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has several scientific uses:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8